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Compound of Interest

Compound Name: 2-Methoxy-D3-benzaldehyde

Cat. No.: B154609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-D3-benzaldehyde, a

deuterated analog of 2-methoxybenzaldehyde. It is intended for researchers in organic

synthesis, medicinal chemistry, and drug development. This document details the compound's

properties, its primary applications in the synthesis of bioactive molecules, relevant

experimental protocols, and the mechanisms of action of its derivatives.

Core Compound Properties
2-Methoxy-D3-benzaldehyde is a stable, isotopically labeled aromatic aldehyde. The

deuterium-labeled methoxy group makes it a valuable tool for metabolic studies and as an

internal standard in analytical applications.
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Property Value

CAS Number 56248-49-8

Molecular Formula C₈H₅D₃O₂

Molecular Weight 139.17 g/mol

IUPAC Name 2-(trideuteriomethoxy)benzaldehyde

Synonyms
2-(Methoxy-d3)benzaldehyde, Benzaldehyde, 2-

(methoxy-d3)

Appearance
Not specified, likely a colorless to light yellow

liquid or solid

Storage
Recommended to be stored in a refrigerator at

2-8°C for long-term stability.

Key Applications in Drug Discovery and Research
2-Methoxy-D3-benzaldehyde serves as a crucial building block in the synthesis of various

compounds with significant therapeutic potential. Its primary applications lie in the development

of anticancer agents and angiotensin-converting enzyme (ACE) inhibitors.

Anticancer Drug Synthesis: This compound is a precursor for the synthesis of deuterated

stilbene and dihydrostilbene derivatives.[1][2] Many of these derivatives exhibit potent

anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[3]

ACE Inhibitor Synthesis: It is also utilized in the synthesis of highly functionalized

pyrrolidines, which have been identified as potent inhibitors of the angiotensin-converting

enzyme (ACE), a key target in the management of hypertension.[1][2]

Labeled Studies: Due to the presence of deuterium, it is employed in metabolic fate and

pharmacokinetic studies of aldehydes and their derivatives.

Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of bioactive

derivatives using 2-methoxybenzaldehyde, the non-deuterated analog of the title compound.
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These protocols can be adapted for the use of 2-Methoxy-D3-benzaldehyde.

Synthesis of a Stilbene Derivative via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and

ketones. In this context, it is employed to synthesize stilbene derivatives from 2-

methoxybenzaldehyde.

Reaction Scheme:

2-Methoxybenzyl halide

+ PPh₃

2-Methoxybenzyltriphenylphosphonium halide

+ Strong Base

Phosphorus Ylide

+ 2-Methoxybenzaldehyde

Stilbene derivative

+ Triphenylphosphine oxide

Click to download full resolution via product page

Workflow for the Wittig reaction to synthesize stilbene derivatives.

Detailed Protocol:

This protocol is adapted from a general procedure for the synthesis of stilbene derivatives.

Preparation of the Phosphonium Ylide:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend

benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran

(THF).
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Cool the suspension to 0°C using an ice bath.

Slowly add a strong base such as n-butyllithium (1.1 equivalents) dropwise. A color

change to deep red or orange typically indicates the formation of the ylide.

Stir the mixture at 0°C for 1 hour.

Reaction with 2-Methoxybenzaldehyde:

Dissolve 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF.

Add the aldehyde solution to the ylide suspension at 0°C.

Allow the reaction mixture to warm to room temperature and stir overnight.

Work-up and Purification:

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with brine (saturated NaCl solution).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent like ethanol to yield the pure stilbene derivative.

Synthesis of a Pyrrolidine Derivative via [3+2]
Cycloaddition
The [3+2] cycloaddition of an azomethine ylide with an alkene is a powerful method for the

synthesis of pyrrolidine rings.

Reaction Scheme:
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α-Amino acid ester

+ 2-Methoxybenzaldehyde

Azomethine Ylide

+ Alkene

Pyrrolidine derivative

Click to download full resolution via product page

General workflow for the [3+2] cycloaddition to form pyrrolidines.

General Protocol:

This is a general procedure and may require optimization for specific substrates.

Generation of the Azomethine Ylide:

In a suitable solvent such as toluene or dichloromethane, a mixture of an α-amino acid

ester (e.g., ethyl glycinate) and 2-methoxybenzaldehyde is heated to reflux, often in the

presence of a catalyst like a Lewis acid or a Brønsted acid to facilitate the in situ formation

of the azomethine ylide.

Cycloaddition:

To the solution containing the azomethine ylide, an electron-deficient alkene (the

dipolarophile) is added.

The reaction mixture is stirred at a specified temperature (ranging from room temperature

to reflux) until the reaction is complete, which can be monitored by thin-layer

chromatography (TLC).

Work-up and Purification:

Upon completion, the solvent is removed under reduced pressure.

The residue is then purified, typically by column chromatography on silica gel, to isolate

the desired pyrrolidine derivative.
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Mechanism of Action of Derivatives
Anticancer Stilbene Derivatives: Tubulin Polymerization
Inhibition
Stilbene derivatives synthesized from 2-methoxybenzaldehyde often exhibit their anticancer

effects by interfering with microtubule dynamics. Microtubules are essential components of the

cytoskeleton and are critical for the formation of the mitotic spindle during cell division.

Signaling Pathway:

The inhibition of tubulin polymerization by these stilbene derivatives leads to a cascade of

events culminating in apoptosis (programmed cell death).
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Signaling pathway of stilbene derivatives as tubulin polymerization inhibitors.
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Key Steps in the Pathway:

Inhibition of Tubulin Polymerization: The stilbene derivative binds to tubulin, preventing its

polymerization into microtubules.

Microtubule Disruption: The lack of functional microtubules disrupts the cytoskeleton and,

most importantly, the formation of the mitotic spindle.

Mitotic Spindle Assembly Checkpoint Activation: The cell detects the improperly formed

mitotic spindle, activating a checkpoint that halts the cell cycle.

G2/M Phase Arrest: The activation of the spindle assembly checkpoint leads to cell cycle

arrest in the G2/M phase, preventing the cell from proceeding through mitosis.

Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint triggers the intrinsic

apoptotic pathway. This is often mediated by the phosphorylation and inactivation of anti-

apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins.

Caspase Activation: The apoptotic signal leads to the activation of a cascade of proteases

called caspases, which execute the process of cell death by cleaving key cellular proteins.

Cell Death: The final outcome is the programmed death of the cancer cell.

ACE Inhibitor Pyrrolidine Derivatives
The pyrrolidine derivatives synthesized from 2-methoxybenzaldehyde are designed to inhibit

the angiotensin-converting enzyme (ACE). ACE is a central component of the renin-angiotensin

system (RAS), which regulates blood pressure. By inhibiting ACE, these compounds prevent

the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to

vasodilation and a reduction in blood pressure. The exact binding mode and structure-activity

relationships of these specific pyrrolidine derivatives would require further dedicated studies.

Conclusion
2-Methoxy-D3-benzaldehyde is a versatile and valuable reagent for medicinal chemists and

drug development professionals. Its primary utility as a precursor for deuterated stilbene-based

anticancer agents and pyrrolidine-based ACE inhibitors highlights its importance in the
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synthesis of complex, biologically active molecules. The provided experimental frameworks and

mechanistic insights are intended to facilitate further research and development in these critical

therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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